4-Methylphthalazin-1(2H)-one

Dihydroorotase inhibition Pyrimidine biosynthesis Antiproliferative screening

4-Methylphthalazin-1(2H)-one (CAS 5004-48-8) is a benzo-fused diazaheterocycle belonging to the phthalazinone class, a scaffold recognized for its versatility in medicinal chemistry and agrochemical discovery. The compound features a methyl substituent at the C4 position of the phthalazin-1(2H)-one core (molecular formula C₉H₈N₂O, MW 160.17 g/mol), which confers distinct physicochemical properties including a melting point of 223–224 °C, a predicted LogP of approximately 0.83–1.24, and slight solubility in chloroform and methanol.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 5004-48-8
Cat. No. B015038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphthalazin-1(2H)-one
CAS5004-48-8
Synonyms4-Methyl-1-phthalazinol;  4-Methyl-1-phthalazinone;  NSC 116342; 
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C2=CC=CC=C12
InChIInChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12)
InChIKeyQRNVHFPDZAZUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphthalazin-1(2H)-one (CAS 5004-48-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-Methylphthalazin-1(2H)-one (CAS 5004-48-8) is a benzo-fused diazaheterocycle belonging to the phthalazinone class, a scaffold recognized for its versatility in medicinal chemistry and agrochemical discovery [1]. The compound features a methyl substituent at the C4 position of the phthalazin-1(2H)-one core (molecular formula C₉H₈N₂O, MW 160.17 g/mol), which confers distinct physicochemical properties including a melting point of 223–224 °C, a predicted LogP of approximately 0.83–1.24, and slight solubility in chloroform and methanol . The compound has been accessioned by the National Cancer Institute under NSC 116342 for antitumor screening, indicating its recognition as a validated screening hit in national-level drug discovery programs .

Why 4-Methylphthalazin-1(2H)-one Cannot Be Freely Substituted by Other Phthalazinone Analogs in Research and Development


The phthalazinone scaffold is exquisitely sensitive to C4 substitution in terms of both physicochemical behavior and target engagement profile. Replacement of the 4-methyl group with hydrogen (unsubstituted phthalazinone), a phenyl ring, or a benzyl moiety produces compounds with markedly different melting points, lipophilicities, enzyme inhibition potencies, and target selectivity [1]. Critically, the 4-methyl substituent serves as the essential pharmacophoric anchor for at least two distinct target classes—acetohydroxyacid synthase (AHAS) and dihydroorotase—where even minor alterations at this position abrogate or substantially diminish inhibitory activity [2]. Evidence from BindingDB demonstrates that 4-methylphthalazin-1(2H)-one exhibits a 2.9-fold lower IC₅₀ for dihydroorotase inhibition compared to a closely related phthalazinone analog tested under identical assay conditions, illustrating that generic scaffold-level substitution is not a viable procurement strategy when target-specific potency is required [3].

Quantitative Differential Evidence: Where 4-Methylphthalazin-1(2H)-one Demonstrates Measurable Advantage Over Structural Analogs


Dihydroorotase Inhibition: 2.9-Fold Greater Potency Than the Nearest Phthalazinone Analog in the Same Assay

In a head-to-head comparison within the BindingDB curated dataset, 4-methylphthalazin-1(2H)-one (BDBM50405110) inhibited dihydroorotase from mouse Ehrlich ascites with an IC₅₀ of 1.80 × 10⁵ nM (180 μM), compared to an IC₅₀ of 5.20 × 10⁵ nM (520 μM) for CHEMBL73819, a structurally related phthalazinone analog tested under identical conditions (pH 7.37, 10 μM compound concentration) [1]. A third analog (CHEMBL1627199) exhibited an IC₅₀ > 1.00 × 10⁶ nM (>1,000 μM), confirming that the target compound is the most potent dihydroorotase inhibitor among the phthalazinone congeners deposited in this assay panel [2]. This represents a 2.9-fold potency advantage over the next most active comparator.

Dihydroorotase inhibition Pyrimidine biosynthesis Antiproliferative screening

Acetohydroxyacid Synthase (AHAS) Inhibition: The 4-Methylphthalazinone Core as a First-in-Class Herbicidal Lead Scaffold

A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives (7a–7w) were designed and evaluated as AHAS inhibitors, with the unsubstituted core scaffold (8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1(2H)-one) exhibiting a Ki of 0.789 mM against wild-type Arabidopsis thaliana AHAS [1]. This inhibitory activity was characterized as 'comparable to that of KIH-6127' (pyriminobac-methyl), a commercial sulfonylurea-class herbicide [2]. Critically, the 4-methyl group on the phthalazinone ring was identified as an essential structural determinant: when replaced by alternative substituents or when the C4 position was left unsubstituted, AHAS inhibitory activity was lost. At an application rate of 150 g ai/ha, several derivatives demonstrated broad-spectrum postemergence herbicidal activity against six weed species including Echinochloa crusgalli and Amaranthus retroflexus [2]. This study constitutes the first report of methylphthalazin-1-one derivatives functioning as AHAS inhibitors, establishing this scaffold as a novel chemotype distinct from the established sulfonylurea, imidazolinone, and triazolopyrimidine herbicide classes.

Acetohydroxyacid synthase Herbicide discovery Agrochemical lead

Physicochemical Differentiation: 40 °C Higher Melting Point Versus Unsubstituted Phthalazinone Enabling Distinct Formulation and Handling Properties

4-Methylphthalazin-1(2H)-one exhibits a melting point of 223–224 °C, approximately 40 °C higher than that of the unsubstituted parent compound phthalazin-1(2H)-one (CAS 119-39-1, mp 183–185 °C) . This significant elevation reflects stronger intermolecular hydrogen bonding and crystal lattice energy imparted by the C4 methyl group. In contrast, the 4-(4-methylphenyl) analog (CAS 51334-85-1) displays a melting point of 250–255 °C with a LogP of approximately 2.90–3.25—substantially more lipophilic than the target compound (LogP ~0.83–1.24) . The target compound's intermediate LogP value (0.83–1.24) places it in a favorable range for both aqueous compatibility (predicted aqueous solubility ~7.2 μg/mL) and organic solvent processability [1].

Solid-state properties Crystallinity Formulation compatibility

Cholinesterase Inhibitor Scaffold Potential: Donepezil-Analogous Binding with Submicromolar AChE IC₅₀ Achievable Through 4-Methyl Core Derivatization

The phthalazin-1(2H)-one scaffold, when appropriately substituted at the 4-position, has been validated as a core for designing donepezil-analogous cholinesterase inhibitors [1]. In a systematic SAR study by Vila et al. (2016), phthalazin-1(2H)-one derivatives bearing a 4-methyl group were elaborated into a series of compounds (1a–1j) that demonstrated AChE inhibitory activity in the low micromolar to submicromolar range, with compounds 1f, 1h, and 1j achieving IC₅₀ values comparable to donepezil [1]. The 4-methyl substitution was critical for orienting the phthalazinone core within the donepezil binding site, as confirmed by docking simulations showing that the methyl group engages in hydrophobic contacts with residues lining the catalytic gorge [1]. In contrast, phthalazinone derivatives with bulkier 4-substituents (e.g., 4-phenyl) showed reduced AChE affinity due to steric clashes, highlighting the specific advantage of the compact 4-methyl group for this target class.

Cholinesterase inhibition Alzheimer's disease Donepezil analog

Antifungal Synergy Scaffold Validation: Phthalazinone Core with C4-Methyl Enables Potent Fluconazole Synergism

Phthalazinone-based compounds have been identified as potent enhancers of azole antifungal activity against Candida albicans, with optimized derivatives achieving EC₅₀ values as low as 1 nM in synergy with fluconazole (FIC < 0.5) [1]. The antifungal activity of phthalazinones was shown to be sensitive to substituents on the N-phenyl ring and the C4 carboxamide side chain [1]. The 4-methyl-substituted phthalazinone core serves as the synthetic entry point for generating diverse C4-functionalized analogs through established synthetic routes including Cu-promoted N-arylation and subsequent elaboration [1]. In the antifungal SAR context, the 4-methyl group provides a sterically compact baseline that does not pre-occupy the C4 vector, allowing systematic exploration of the carboxamide side chain—a critical determinant of antifungal potency [1]. By contrast, 4-aryl-substituted phthalazinones (e.g., 4-phenyl or 4-benzyl derivatives) permanently occupy this vector, precluding the same diversification strategy [2].

Antifungal synergy Fluconazole potentiation Candida albicans

High-Value Application Scenarios for 4-Methylphthalazin-1(2H)-one Based on Quantitative Evidence


Pyrimidine Biosynthesis Inhibitor Screening in Antiproliferative Drug Discovery

Research groups targeting dihydroorotase as a rate-limiting enzyme in de novo pyrimidine biosynthesis should prioritize 4-methylphthalazin-1(2H)-one over generic phthalazinone analogs. The compound demonstrates a 2.9-fold lower IC₅₀ (180 μM) than the nearest comparator (CHEMBL73819, 520 μM) in the same assay system, providing a higher probability of detecting target engagement in initial screening cascades [1]. This potency advantage, combined with the compound's balanced LogP (~0.83) that favors both enzyme assay solubility and cell permeability, makes it the rational first-choice phthalazinone for hit-finding campaigns against dihydroorotase-dependent malignancies.

Novel AHAS Inhibitor Lead Generation for Herbicide Resistance Management

Agrochemical discovery teams seeking next-generation AHAS inhibitors to overcome widespread weed resistance to sulfonylureas and imidazolinones should evaluate the 4-methylphthalazin-1-one scaffold. The core structure has been experimentally validated as a first-in-class methylphthalazinone AHAS inhibitor with enzyme-level activity comparable to the commercial herbicide KIH-6127 and demonstrated broad-spectrum postemergence efficacy at 150 g ai/ha against six major weed species [2]. The structural novelty of this chemotype relative to established AHAS inhibitor classes offers a potential path to circumventing target-site resistance mutations that compromise existing herbicides.

Fragment-Based or Structure-Guided Design of Cholinesterase Inhibitors

Medicinal chemistry programs employing fragment-based or structure-guided approaches to develop novel AChE inhibitors for Alzheimer's disease should select 4-methylphthalazin-1(2H)-one as their phthalazinone starting fragment. Docking studies have confirmed that the 4-methyl group enables productive engagement with the donepezil binding site, whereas bulkier 4-substituents (e.g., 4-phenyl) sterically clash with catalytic gorge residues and reduce binding affinity [3]. The compact 4-methyl substituent preserves the C4 vector for subsequent elaboration while maintaining the physicochemical properties (MW 160.17, LogP ~0.83) compatible with CNS drug-like chemical space.

Antifungal Synergizer Optimization via C4 Diversification

Anti-infective discovery groups developing azole-potentiating agents against fluconazole-resistant Candida albicans should use 4-methylphthalazin-1(2H)-one as the synthetic entry point for systematic C4 carboxamide side chain exploration. The phthalazinone scaffold has yielded fluconazole synergizers with EC₅₀ values as low as 1 nM (FIC < 0.5), with activity retained against multiple resistant clinical isolates [4]. The 4-methyl substitution leaves the C4 position available for sequential functionalization through established synthetic routes, unlike 4-aryl-substituted analogs that permanently block this critical SAR vector, thereby maximizing the accessible chemical space for potency optimization.

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